molecular formula C8H6F3N3O2S B2413791 4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide CAS No. 1163703-45-4

4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide

Cat. No.: B2413791
CAS No.: 1163703-45-4
M. Wt: 265.21
InChI Key: ZMTOICQMCRZYHK-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, a diazirine ring, and a benzenesulfonamide moiety

Mechanism of Action

Target of Action

The primary targets of 4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide are currently unknown

Mode of Action

It is known that sulfonamides typically act as inhibitors of enzymes, disrupting their function and leading to changes in cellular processes .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to understand which pathways are affected and their downstream effects.

Pharmacokinetics

It is soluble in methanol , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, with careful monitoring of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various substituted sulfonamides .

Scientific Research Applications

4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide is unique due to its combination of a trifluoromethyl group, diazirine ring, and benzenesulfonamide moiety. This combination imparts distinct photoreactive properties, making it particularly valuable in photoaffinity labeling and cross-linking studies .

Properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O2S/c9-8(10,11)7(13-14-7)5-1-3-6(4-2-5)17(12,15)16/h1-4H,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTOICQMCRZYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163703-45-4
Record name 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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